4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a benzoic acid moiety, which is a common structural motif in many biologically active molecules. The presence of the cyano group and the methoxyanilino group further adds to the compound’s complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions used but can include a variety of substituted furan and benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyanilino group are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions. The furan ring and the benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid include other furan derivatives and benzoic acid derivatives. For example:
5-Cyano-furan-2-carboxylic acid: This compound has a similar furan ring structure but lacks the methoxyanilino group.
4-(5-Cyano-{4-(fur-2-yl}benzoic acid): This compound has a similar overall structure but with different substituents on the furan ring.
The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
658706-83-3 |
---|---|
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[5-[cyano-(2-methoxyanilino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-25-18-5-3-2-4-15(18)22-16(12-21)19-11-10-17(26-19)13-6-8-14(9-7-13)20(23)24/h2-11,16,22H,1H3,(H,23,24) |
InChI-Schlüssel |
BBKYQJSNCLDHSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.